
TAMRA-PEG4-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAMRA-PEG4-t-butyl ester is a red-fluorescent dye linker with excitation and emission maxima at 553 nm and 575 nm, respectively . It contains a tert-butyl protected carboxyl group that can be deprotected under acidic conditions . This compound is widely used in various scientific research applications due to its fluorescent properties.
准备方法
The synthesis of TAMRA-PEG4-t-butyl ester involves the conjugation of TAMRA (tetramethylrhodamine) with a polyethylene glycol (PEG4) linker and a tert-butyl ester group . The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with PEG4: The NHS ester of TAMRA is then reacted with a PEG4 linker containing an amine group to form the TAMRA-PEG4 conjugate.
Protection with tert-butyl ester: The carboxyl group of the PEG4 linker is protected with a tert-butyl ester group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers and purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
TAMRA-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Conjugation: The free carboxyl group can be conjugated with various biomolecules such as proteins, peptides, and nucleic acids using carbodiimide chemistry
Fluorescence Quenching: The fluorescence of TAMRA can be quenched by certain quenching agents such as dabcyl and black hole quenchers (BHQs)
Common reagents used in these reactions include DCC, NHS, tert-butyl chloroformate, and triethylamine . The major products formed from these reactions are the deprotected TAMRA-PEG4 conjugate and various biomolecule conjugates .
科学研究应用
TAMRA-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids for imaging and detection purposes
Cell and Organelle Staining: It is used for staining cells and organelles in fluorescence microscopy and flow cytometry
DNA Staining: It is used for staining DNA in gel electrophoresis and other molecular biology techniques
Fluorescent Enzyme Substrates: It is used as a substrate for various enzymes in fluorescence-based assays
pH Indicators: It is used as a pH indicator in various biochemical assays
作用机制
The mechanism of action of TAMRA-PEG4-t-butyl ester involves its fluorescent properties. The TAMRA moiety absorbs light at a specific wavelength (553 nm) and emits light at a longer wavelength (575 nm), making it useful for fluorescence-based applications . The PEG4 linker enhances the solubility and stability of the compound, while the tert-butyl ester group protects the carboxyl group until it is needed for conjugation .
相似化合物的比较
TAMRA-PEG4-t-butyl ester can be compared with other similar compounds such as:
TAMRA-PEG4-NHS ester: This compound has an NHS ester group instead of a tert-butyl ester group, making it more reactive for conjugation with amine-containing biomolecules.
TAMRA-PEG4-tetrazine: This compound contains a tetrazine group, which allows for bioorthogonal conjugation with trans-cyclooctene (TCO) groups.
TAMRA-PEG4-azide: This compound contains an azide group, which allows for click chemistry conjugation with alkyne-containing biomolecules.
The uniqueness of this compound lies in its combination of a fluorescent TAMRA moiety, a PEG4 linker for enhanced solubility, and a tert-butyl ester group for protection and controlled conjugation .
属性
分子式 |
C40H53N3O10 |
|---|---|
分子量 |
735.9 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)-6-(dimethylazaniumyl)-9H-xanthen-9-yl]-5-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C40H53N3O10/c1-40(2,3)53-36(44)14-16-48-18-20-50-22-23-51-21-19-49-17-15-41-38(45)27-8-11-30(33(24-27)39(46)47)37-31-12-9-28(42(4)5)25-34(31)52-35-26-29(43(6)7)10-13-32(35)37/h8-13,24-26,37H,14-23H2,1-7H3,(H,41,45)(H,46,47) |
InChI 键 |
VMNQSPWBGGYMCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)[NH+](C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


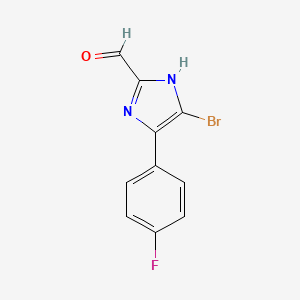
![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
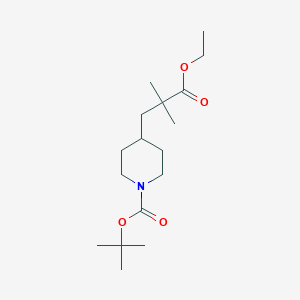
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
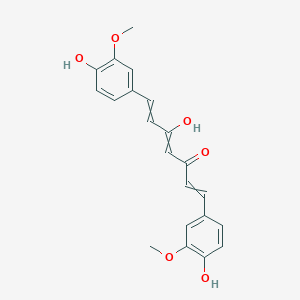
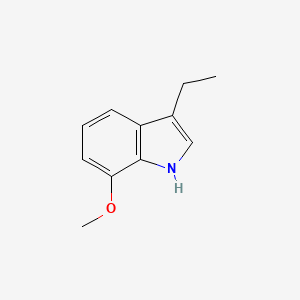

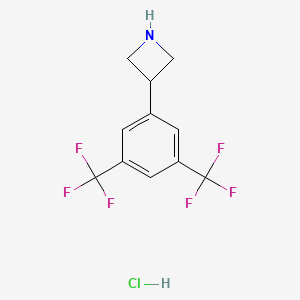
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
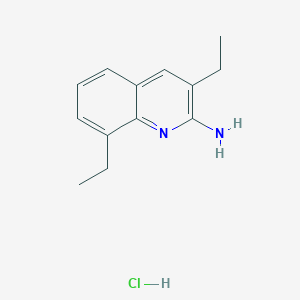
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

